Cas no 105-82-8 (1,1-Dipropoxyethane)

1,1-Dipropoxyethane structure
Nombre del producto:1,1-Dipropoxyethane
Número CAS:105-82-8
MF:C8H18O2
Megavatios:146.227323055267
MDL:MFCD00051557
CID:147938
1,1-Dipropoxyethane Propiedades químicas y físicas
Nombre e identificación
-
- Propane,1,1'-[ethylidenebis(oxy)]bis-
- 1-(1-propoxyethoxy)propane
- ACETALDEHYDE DIPROPYL ACETAL
- 1,1-dipropoxy-ethane
- acetaldehyde di-n-propyl acetal
- Dipropyl acetal
- EINECS 203-335-2
- n-Propyl acetal
- Propylacetal
- 1,1-Dipropoxyethan
- 1,1-Dipropoxyethane
- Ethane, 1,1-dipropoxy
- dipropylacetal
- n-propylacetal
- Propane, 1,1'-[ethylidenebis(oxy)]bis-
- Acetaldehyde, dipropyl acetal
- Acetaldehyde-di-n-propyl acetal
- 1,1'-(Ethylidenebis(oxy))bispropane
- Propane, 1,1'-(ethylidenebis(oxy))bis-
- 277L28816Q
- 1-(1-Propoxyethoxy)propane #
-
- MDL: MFCD00051557
- Renchi: 1S/C8H18O2/c1-4-6-9-8(3)10-7-5-2/h8H,4-7H2,1-3H3
- Clave inchi: MISTZQJSHHTDCF-UHFFFAOYSA-N
- Sonrisas: O(C([H])([H])C([H])([H])C([H])([H])[H])C([H])(C([H])([H])[H])OC([H])([H])C([H])([H])C([H])([H])[H]
- Brn: 1697928
Atributos calculados
- Calidad precisa: 146.13100
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 6
- Complejidad: 56.3
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.2
- Superficie del Polo topológico: 18.5
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Denso: 0.841±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 147 ºC (759 Torr)
- Punto de inflamación: 30.4±18.0 ºC,
- índice de refracción: 1.40174 (20 ºC)
- Disolución: Slightly soluble (12 g/l) (25 º C),
- PSA: 18.46000
- Logp: 2.18560
- FEMA: 4688 | 1,1-DIPROPOXYETHANE
1,1-Dipropoxyethane Información de Seguridad
1,1-Dipropoxyethane Datos Aduaneros
- Código HS:2909199090
- Datos Aduaneros:
China Customs Code:
2909199090Overview:
2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,1-Dipropoxyethane PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | M2441447-250mg |
1,1-dipropoxyethane |
105-82-8 | 95% | 250mg |
RMB 1528.00 | 2025-02-20 | |
Cooke Chemical | M2441447-1g |
1,1-dipropoxyethane |
105-82-8 | 95% | 1g |
RMB 4216.80 | 2025-02-20 | |
eNovation Chemicals LLC | D758388-1g |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 1g |
$260 | 2024-06-07 | |
1PlusChem | 1P0038PW-100mg |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 100mg |
$154.00 | 2025-02-19 | |
eNovation Chemicals LLC | D758388-250mg |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 250mg |
$190 | 2025-02-27 | |
eNovation Chemicals LLC | D758388-100mg |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 100mg |
$185 | 2025-02-27 | |
eNovation Chemicals LLC | D758388-250mg |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 250mg |
$190 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D907106-1g |
1,1-dipropoxyethane |
105-82-8 | 95% | 1g |
4,743.90 | 2021-05-17 | |
Aaron | AR0038Y8-250mg |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 250mg |
$174.00 | 2025-01-21 | |
Aaron | AR0038Y8-1g |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 1g |
$260.00 | 2025-01-21 |
1,1-Dipropoxyethane Literatura relevante
-
1. The crystal and molecular structure of tomatidine hydrobromide and its relation to the steroidal bromosapogeninsOlga Kennard,L. Riva di Sanseverino,J. S. Rollett J. Chem. Soc. C 1967 956
-
2. Use of a neural network to determine the normal boiling points of acyclic ethers, peroxides, acetals and their sulfur analoguesDriss Cherqaoui,Didier Villemin,Abdelhalim Mesbah,Jean-Michel Cense,Vladimir Kvasnicka J. Chem. Soc. Faraday Trans. 1994 90 2015
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Rita Mezei,Tamás Karancsi,János Rohonczy,Katalin Sinkó J. Mater. Chem. 1998 8 2095
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Proveedores recomendados
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